molecular formula C12H8F3NO2S B6063178 N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide

N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide

Cat. No. B6063178
M. Wt: 287.26 g/mol
InChI Key: DAKZOPHPKYXTOX-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Mechanism of Action

N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide acts as a selective blocker of ion channels by binding to specific sites on the channel protein. This binding prevents the flow of ions through the channel, thereby altering the electrical activity of the cell. The exact mechanism of action of this compound is not fully understood, but it is believed to involve a combination of electrostatic and hydrophobic interactions between the compound and the channel protein.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of ion channels involved in neurotransmitter release, muscle contraction, and pain perception. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide has several advantages as a tool for scientific research. It is a selective blocker of ion channels, allowing researchers to study the function of specific channels without affecting other channels. This compound is also relatively stable and has a long shelf life, making it easy to store and use in experiments. However, this compound does have some limitations, including its potential toxicity and the need for specialized equipment to study ion channels.

Future Directions

There are several potential future directions for research involving N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Researchers are also exploring the use of this compound as a tool for studying the function of ion channels in disease states, such as epilepsy and chronic pain. Additionally, there is interest in developing new synthetic methods for this compound and related compounds to improve their properties and expand their potential applications in research.

Synthesis Methods

The synthesis of N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide involves the reaction of 3-(trifluoromethoxy)aniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of ion channels, which are essential for the proper functioning of cells. This compound has been shown to selectively block certain types of ion channels, allowing researchers to study their function and role in physiological processes.

properties

IUPAC Name

N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)18-9-4-1-3-8(7-9)16-11(17)10-5-2-6-19-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZOPHPKYXTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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